molecular formula C7H3BrF3N3 B12469550 6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine

6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine

Cat. No.: B12469550
M. Wt: 266.02 g/mol
InChI Key: CXTJJFIOZILAKD-UHFFFAOYSA-N
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Description

6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-B]pyridazine family. This compound is characterized by the presence of a bromine atom at the 6th position and a trifluoromethyl group at the 2nd position on the imidazo[1,2-B]pyridazine ring.

Preparation Methods

The synthesis of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine typically involves the following steps :

    Bromination: The starting material, 3-amino-6-bromopyridazine, is dissolved in a suitable solvent and subjected to bromination using a bromination reagent to obtain a brominated intermediate.

    Cyclization: The brominated intermediate is then treated with a catalyst and a ring-closing reagent to form the imidazo[1,2-B]pyridazine ring. Lanthanide Lewis acids are commonly used as catalysts in this step.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine undergoes various chemical reactions, including :

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents and halide sources.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.

    Radical Reactions: Radical reactions can be employed to functionalize the imidazo[1,2-B]pyridazine ring, often using transition metal catalysts or photocatalysis strategies.

Scientific Research Applications

6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine has a wide range of scientific research applications :

    Medicinal Chemistry: This compound is investigated for its potential as a kinase inhibitor, particularly targeting TAK1 kinase, which is implicated in multiple myeloma. It has shown promising activity in inhibiting the growth of multiple myeloma cell lines.

    Biological Research: The compound is used in studies related to cell signaling pathways, apoptosis, and cancer research. Its ability to modulate specific molecular targets makes it valuable for understanding disease mechanisms.

    Industrial Applications: In the chemical industry, this compound is used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine involves its interaction with specific molecular targets, such as kinases . For example, it inhibits the enzymatic activity of TAK1 kinase by binding to its active site, thereby blocking the phosphorylation of downstream signaling molecules. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

6-Bromo-2-(trifluoromethyl)imidazo[1,2-B]pyridazine can be compared with other similar compounds in the imidazo[1,2-B]pyridazine family :

    3-Bromo-6-chloroimidazo[1,2-B]pyridazine: This compound has a chlorine atom at the 6th position instead of a trifluoromethyl group. It is used as a reagent in the synthesis of inhibitors for Plasmodium falciparum calcium-dependent protein kinase 1.

    Ethyl-6-bromo-2-(phenylthio)methylimidazo[1,2-B]pyridazine: This derivative has a phenylthio group at the 2nd position and is investigated for its antibacterial activity.

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its biological activity compared to other derivatives.

Properties

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

IUPAC Name

6-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H3BrF3N3/c8-5-1-2-6-12-4(7(9,10)11)3-14(6)13-5/h1-3H

InChI Key

CXTJJFIOZILAKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC(=C2)C(F)(F)F)Br

Origin of Product

United States

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